molecular formula C21H26O7 B8101691 Sanguinarine (RG)

Sanguinarine (RG)

Cat. No. B8101691
M. Wt: 390.4 g/mol
InChI Key: BLTMVAIOAAGYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanguinarine (RG) is a useful research compound. Its molecular formula is C21H26O7 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sanguinarine (RG) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sanguinarine (RG) including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of Sanguinarine (RG) involves the condensation of two molecules of 2-methoxybenzylamine with one molecule of 4-methoxy-1-tetralone followed by oxidation and dehydrogenation reactions.

Starting Materials
2-methoxybenzylamine, 4-methoxy-1-tetralone, Sodium periodate, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Dissolve 2-methoxybenzylamine (1.5 equiv) and 4-methoxy-1-tetralone (1 equiv) in acetic acid and reflux for 24 hours., Step 2: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2-3., Step 3: Extract the product with ethyl acetate and wash with water., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., Step 5: Dissolve the crude product in ethanol and add sodium periodate (1.5 equiv) to oxidize the product to the corresponding ketone., Step 6: Add sodium borohydride (2 equiv) to the reaction mixture to reduce the ketone to the corresponding alcohol., Step 7: Add hydrochloric acid to adjust the pH to 2-3 and extract the product with ethyl acetate., Step 8: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 9: Evaporate the solvent to obtain the crude product., Step 10: Dissolve the crude product in ethanol and add sodium hydroxide to dehydrogenate the product to Sanguinarine (RG)., Step 11: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate., Step 12: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 13: Evaporate the solvent to obtain the pure Sanguinarine (RG) product.

properties

IUPAC Name

methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMVAIOAAGYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sanguinarine (RG)

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